

Gelsevirine Shows Promise in Attenuating Ischemic Stroke Damage by Inhibiting Neuroinflammation

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Compound of Interest

Compound Name: Gelsevirine

Cat. No.: B1339909

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New research highlights the potential of **Gelsevirine**, an alkaloid derived from the *Gelsemium elegans* plant, as a neuroprotective agent in the context of ischemic stroke. Studies utilizing the middle cerebral artery occlusion (MCAO) model in mice have demonstrated that **Gelsevirine** significantly reduces brain infarct volume, improves neurological function, and lessens neuronal apoptosis.^{[1][2][3][4]} The primary mechanism underlying these beneficial effects is the suppression of neuroinflammation, mediated by the inhibition of the JAK2-STAT3 signaling pathway in microglia.^{[1][2][3][4]}

Gelsevirine's therapeutic action stems from its ability to downregulate the over-activation of microglia, the primary immune cells of the central nervous system.^{[1][2][4]} Following an ischemic event, microglia become activated and release a cascade of inflammatory factors, contributing to secondary brain injury. **Gelsevirine** has been shown to directly inhibit Janus kinase 2 (JAK2), which in turn prevents the phosphorylation and activation of Signal Transducer and Activator of Transcription 3 (STAT3).^{[1][2][3][4]} This disruption of the JAK2-STAT3 pathway curtails the production of pro-inflammatory cytokines and reactive oxygen species (ROS), thereby mitigating mitochondrial dysfunction and reducing neuronal cell death in the ischemic penumbra.^{[1][2][3]}

Quantitative Efficacy of Gelsevirine in the MCAO Model

The neuroprotective effects of **Gelsevirine** have been quantified in several key studies. The following tables summarize the significant improvements observed in **Gelsevirine**-treated MCAO mice compared to vehicle-treated controls.

Parameter	Vehicle Group	Gelsevirine Group	Percentage Improvement	Reference
Infarct Volume (%)	~45%	~25%	~44%	[1] [2]
Neurological Score (Bederson)	~3.5	~2.0	~43%	[2] [3] [4]
Neuron Loss (Ischemic Penumbra)	Significant Loss	Reduced Loss	-	[1]

In Vitro Parameter (BV2 Microglia)	Control	Gelsevirine	Effect	Reference
Cell Proliferation (LPS/OGD induced)	Increased	Downregulated	Inhibition of microglial proliferation	[1] [2]
Inflammatory Factor Levels (LPS/CM induced)	Upregulated	Decreased	Reduction of pro-inflammatory cytokines	[1] [2]
Phosphorylation of STAT3 (CM-induced)	Significantly Increased	Significantly Decreased	Inhibition of the JAK2-STAT3 pathway	[2]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of these findings. The following protocols outline the key experiments for testing **Gelsevirine** in the MCAO model.

Middle Cerebral Artery Occlusion (MCAO) Surgical Protocol

This protocol describes the induction of transient focal cerebral ischemia in mice.

Materials:

- Male C57BL/6 mice (8 weeks old)
- Anesthesia (e.g., isoflurane)
- Heating pad
- Surgical microscope
- Micro-scissors and forceps
- 6-0 nylon monofilament with a rounded tip
- Sutures

Procedure:

- Anesthetize the mouse and maintain its body temperature at 37°C using a heating pad.
- Make a midline neck incision and carefully expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
- Ligate the distal end of the ECA and place a temporary ligature around the CCA.
- Gently insert the 6-0 nylon monofilament into the ECA and advance it into the ICA until a slight resistance is felt, indicating the occlusion of the middle cerebral artery (MCA).
- After 60 minutes of occlusion, withdraw the filament to allow for reperfusion.

- Suture the incision and allow the mouse to recover. Sham-operated mice undergo the same procedure without the filament insertion.

Neurological Deficit Scoring (Bederson Score)

Neurological function is assessed 24 hours after MCAO using the Bederson scoring system.

Scoring Criteria:

- 0: No observable deficit.
- 1: Forelimb flexion.
- 2: Decreased resistance to lateral push (and forelimb flexion).
- 3: Unidirectional circling.
- 4: Spontaneous circling or barrel rolling.
- 5: No spontaneous motor activity or death.

Infarct Volume Measurement (TTC Staining)

The extent of brain infarction is determined 24 hours post-MCAO.

Materials:

- 2% 2,3,5-triphenyltetrazolium chloride (TTC) solution in phosphate-buffered saline (PBS)
- Brain matrix slicer
- Digital scanner and image analysis software

Procedure:

- Euthanize the mouse and carefully remove the brain.
- Slice the brain into 2 mm coronal sections using a brain matrix.

- Immerse the slices in 2% TTC solution at 37°C for 20 minutes in the dark. Healthy tissue will stain red, while the infarcted tissue will remain white.
- Capture images of the stained sections and quantify the infarct volume as a percentage of the total brain volume using image analysis software.

Western Blot Analysis for JAK2-STAT3 Pathway Proteins

This protocol is used to assess the protein expression levels of key components of the JAK2-STAT3 pathway in brain tissue or cell lysates.

Materials:

- Brain tissue homogenates or cell lysates
- Protein assay kit (e.g., BCA)
- SDS-PAGE gels
- Transfer apparatus
- PVDF membranes
- Blocking buffer (e.g., 5% non-fat milk in TBST)
- Primary antibodies (e.g., anti-JAK2, anti-p-JAK2, anti-STAT3, anti-p-STAT3, anti- β -actin)
- HRP-conjugated secondary antibodies
- Chemiluminescent substrate
- Imaging system

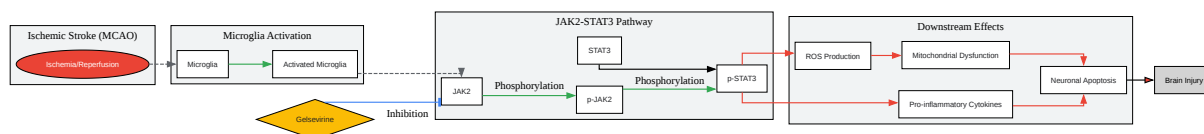
Procedure:

- Determine the protein concentration of the lysates.
- Separate equal amounts of protein on SDS-PAGE gels and transfer them to PVDF membranes.

- Block the membranes with blocking buffer for 1 hour at room temperature.
- Incubate the membranes with primary antibodies overnight at 4°C.
- Wash the membranes and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
- Detect the protein bands using a chemiluminescent substrate and an imaging system.
- Quantify the band intensities and normalize to a loading control (e.g., β -actin).

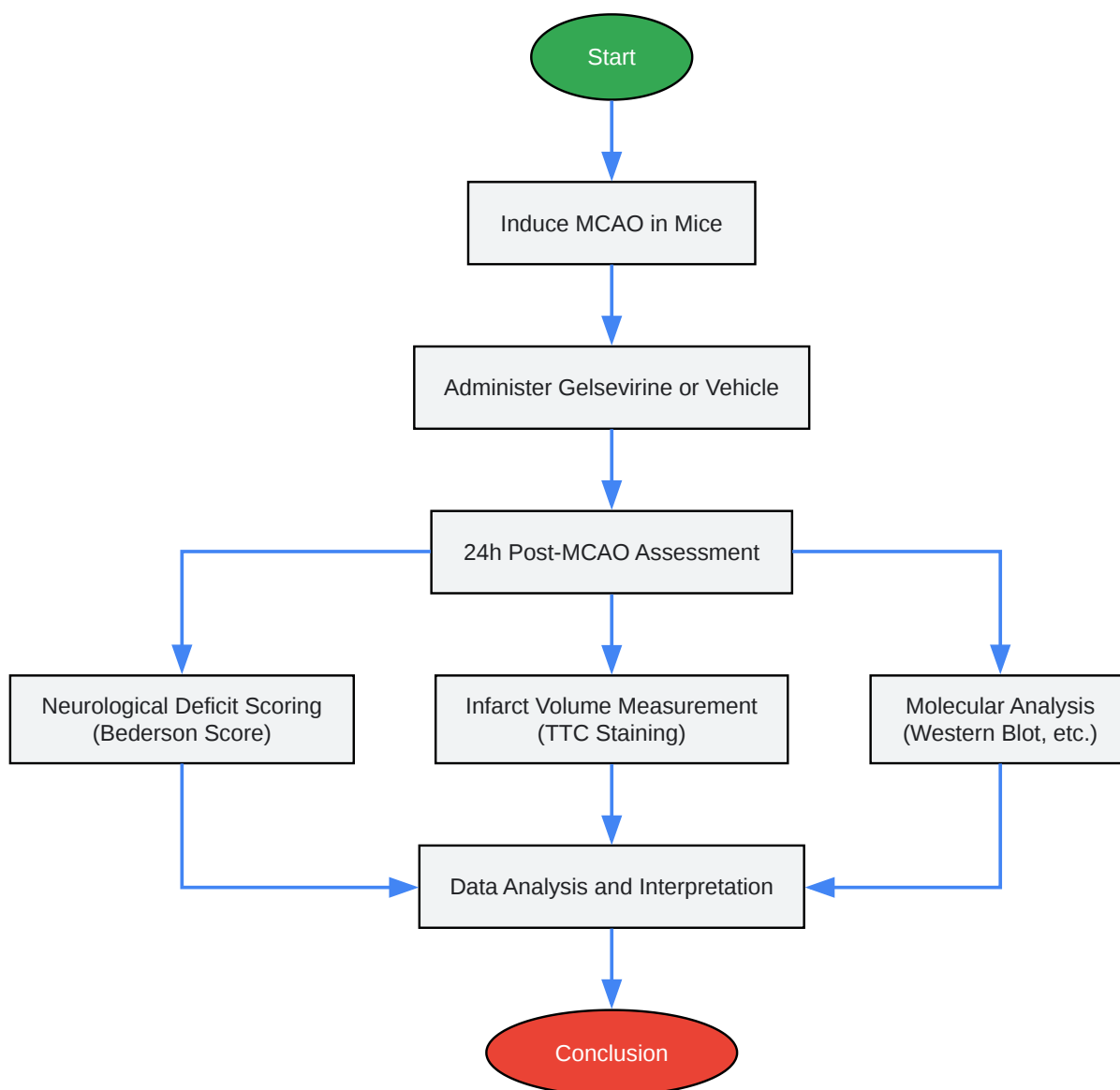
Visualizing the Mechanism of Action

The following diagrams illustrate the proposed signaling pathway of **Gelsevirine** in the context of ischemic stroke and the experimental workflow for its evaluation.



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Caption: **Gelsevirine**'s mechanism in ischemic stroke.



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Caption: Workflow for evaluating **Gelsevirine** in the MCAO model.

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